- Hydrolysis of Flavanone Glycosides by β-Glucosidase from Pyrococcus furiosus and Its Application to the Production of Flavanone Aglycones from Citrus Extracts, Journal of Agricultural and Food Chemistry, 2013, 61(47), 11532-11540
Cas no 480-41-1 (Naringenin)
Naringenin Chemical and Physical Properties
Names and Identifiers
-
- (S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- (s)-naringenin
- 3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-(s)-4h-1-benzopyran-4-on
- 4’,5,7-trihydroxy-flavanon
- naringetol
- salipurol
- salipurpol
- 5,7,4'-TRIHYDROXYFLAVANONE
- (2R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- 4',5,7-Trihydroxyflavanone
- Naringenin
- NARINGENIN(P) PrintBack
- NARINGENIN(RG)
- rac Naringenin
- 4‘,5,7-Trihydroxyflavanone
- 4’,5,7-Trihydroxyflavanone
- 4′,5,7-Trihydroxyflavanone
- Derivative of
- naringenine
- rac-naringenin
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- [ "" ]
- pelargidanon
- (2S)-Naringenin
- Asahina
- C15H12O5
- YSO1
- (-)-(2S)-Naringenin
- (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- HN5425SBF2
- (-)-Naringenin
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (2S)-
- Flavanone, 4',5,7-trihydroxy- (8CI)
- (2S)-5,7-dihydroxy-2
- (R)-naringenin
- (2R)-4',5,7-trihydroxyflavanone
- (R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- (+)-naringenin
- SCHEMBL17166263
- HMS3468H18
- CS-0207596
- 17654-19-2
- (2R)-4',5,7-trihydroxyflavan-4-one
- Q27121979
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- CHEBI:50201
- R-naringenin
- AKOS004119880
- (2R)-naringenin
- 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- VS-02527
- (+)-(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- BB 0261506
- EN300-7380656
- (2R)-5,7,4'-trihydroxyflavone
- R-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- MFCD03265520
- E82461
-
- MDL: MFCD00870553
- Inchi: 1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1
- InChI Key: FTVWIRXFELQLPI-CYBMUJFWSA-N
- SMILES: O1C2C=C(C=C(C=2C(C[C@@H]1C1C=CC(=CC=1)O)=O)O)O
Computed Properties
- Exact Mass: 272.06800
- Monoisotopic Mass: 272.06847348 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 42
- XLogP3: 2.4
- Topological Polar Surface Area: 87
- Molecular Weight: 272.25
Experimental Properties
- Color/Form: Powder
- Density: 1.2066 (rough estimate)
- Melting Point: 247-254 ºC
- Boiling Point: 577.5℃ at 760 mmHg
- Flash Point: 577.5°Cat760mmHg
- Refractive Index: 1.6000 (estimate)
- PSA: 86.99000
- LogP: 2.50990
- Solubility: Not determined
- FEMA: 4797 | (+/-)-NARINGENIN
Naringenin Security Information
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
Naringenin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Naringenin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0100-10mM*1mLinDMSO |
Naringenin |
480-41-1 | 98.72% | 10mM*1mLinDMSO |
¥550 | 2021-07-08 | |
| MedChemExpress | HY-N0100-100mg |
Naringenin |
480-41-1 | 99.27% | 100mg |
¥1152 | 2025-04-16 | |
| MedChemExpress | HY-N0100-500mg |
Naringenin |
480-41-1 | 98.72% | 500mg |
¥800 | 2021-07-08 | |
| MedChemExpress | HY-N0100-1g |
Naringenin |
480-41-1 | 98.72% | 1g |
¥1200 | 2021-07-08 | |
| MedChemExpress | HY-N0100-5g |
Naringenin |
480-41-1 | 98.72% | 5g |
¥1700 | 2021-07-08 | |
| S e l l e c k ZHONG GUO | S2394-5mg |
Naringenin |
480-41-1 | 99.36% | 5mg |
¥717.23 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S2394-25mg |
Naringenin |
480-41-1 | 99.36% | 25mg |
¥1640.53 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N164488-1g |
Naringenin |
480-41-1 | 97% | 1g |
¥33.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N164488-5g |
Naringenin |
480-41-1 | 97% | 5g |
¥82.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N164488-500g |
Naringenin |
480-41-1 | 97% | 500g |
¥1760.90 | 2023-09-01 |
Naringenin Production Method
Production Method 1
Naringenin Raw materials
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Naringenin Related Literature
-
Jose Miguel Carceller,Julián Paul Martínez Galán,Rubens Monti,Juliana Cristina Bassan,Marco Filice,Sara Iborra,Jihong Yu,Avelino Corma Green Chem. 2019 21 839
-
2. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791
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Oswaldo Pablo Martínez-Rodríguez,Alejandro González-Torres,Luis Marat álvarez-Salas,Humberto Hernández-Sánchez,Blanca Estela García-Pérez,María del Rocío Thompson-Bonilla,María Eugenia Jaramillo-Flores RSC Adv. 2021 11 129
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Almas F. Memon,Amber R. Solangi,Saima Q. Memon,Arfana Mallah,Najma Memon Anal. Methods 2015 7 4521
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Gabriela Badea,Nicoleta Badea,Lorelei I. Brasoveanu,Mirela Mihaila,Raluca Stan,Daniela Istrati,Teodora Balaci,Ioana Lacatusu New J. Chem. 2017 41 480
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavans Flavanones
- Flavonoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Naringenin
Introduction to Naringenin (CAS No 480-41-1) and Its Recent Research Findings
Naringenin, a naturally occurring flavonoid, is a compound that has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. With the chemical formula C15H10O4 and a molecular weight of 270.24 g/mol, Naringenin (CAS No 480-41-1) is primarily found in citrus fruits such as grapefruits, oranges, and lemons. Its structural characteristics, including a flavanone backbone and a dihydroxyphenyl group, contribute to its remarkable pharmacological properties. This introduction aims to provide a comprehensive overview of Naringenin, emphasizing its chemical properties, pharmacological effects, and the latest research developments.
The significance of Naringenin in modern medicine stems from its multifaceted biological functions. As a potent antioxidant, it plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has been extensively studied in the context of preventing chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, Naringenin has demonstrated anti-inflammatory effects by modulating various signaling pathways involved in inflammation, including NF-κB and MAPK pathways.
Recent studies have highlighted the therapeutic potential of Naringenin in metabolic disorders. Research published in journals such as the *Journal of Medicinal Chemistry* and *Biochemical Pharmacology* suggests that Naringenin can improve insulin sensitivity and reduce hyperglycemia in animal models of diabetes. These findings are particularly relevant given the increasing prevalence of type 2 diabetes worldwide. Furthermore, Naringenin has been shown to possess cholesterol-lowering effects by inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
In the realm of cancer research, Naringenin has emerged as a promising chemopreventive agent. Preclinical studies indicate that it can induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. For instance, research on breast cancer cells has demonstrated that Naringenin can suppress tumor growth by downregulating cyclin D1 and upregulating p21WAF1/CIP1. Similarly, studies on prostate cancer have shown that Naringenin can inhibit cell proliferation and promote differentiation through its interaction with estrogen receptors.
The anti-microbial properties of Naringenin have also been explored in recent years. Studies have revealed that it can exhibit inhibitory effects against various bacterial and fungal strains by disrupting their cell membranes. This property makes Naringenin a potential candidate for developing novel antimicrobial agents, particularly in the face of growing antibiotic resistance.
From a pharmacokinetic perspective, the bioavailability of Naringenin has been a subject of interest. It is known that Naringenin undergoes extensive metabolism in the liver via phase I and phase II enzymatic reactions. The primary metabolites include naringenin-8-glucuronide and naringenin-7-rutinoside, which are excreted through bile and urine. Research efforts are ongoing to enhance the oral bioavailability of Naringenin, with strategies such as nanoencapsulation and co-administration with absorption enhancers being explored.
The role of Naringenin in neuroprotection has recently gained traction due to its ability to cross the blood-brain barrier. Studies have shown that it can mitigate neurotoxicity induced by amyloid-beta peptides in Alzheimer's disease models. Furthermore, its anti-inflammatory actions have been linked to reducing neuroinflammation, which is a hallmark of neurodegenerative diseases. These findings underscore the potential of Naringenin as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.
In conclusion, Naringenin (CAS No 480-41-1) is a versatile flavonoid with significant therapeutic implications across various disease domains. Its antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, anti-microbial, and neuroprotective properties make it an attractive candidate for further clinical development. As research continues to uncover new mechanisms of action and optimize delivery systems, Naringenin is poised to play an increasingly important role in modern medicine.